molecular formula C17H21N3O2 B2750566 N-(2,6-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1172000-15-5

N-(2,6-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

カタログ番号 B2750566
CAS番号: 1172000-15-5
分子量: 299.374
InChIキー: IQEHKYPIIGHHOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,6-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, also known as DPA-714, is a novel ligand that specifically binds to the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in the regulation of various cellular processes, including apoptosis, inflammation, and steroidogenesis. DPA-714 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

作用機序

N-(2,6-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide specifically binds to TSPO, which is overexpressed in activated microglia and astrocytes in the brain. By binding to TSPO, this compound reduces the production of pro-inflammatory cytokines and chemokines, and promotes the production of anti-inflammatory cytokines. This leads to a reduction in neuroinflammation and an improvement in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the brain. It reduces the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and promotes the production of anti-inflammatory cytokines, such as interleukin-10. It also reduces the activation of microglia and astrocytes, which are the main cells involved in neuroinflammation. Additionally, this compound has been shown to improve synaptic plasticity and cognitive function in animal models of neurodegenerative diseases.

実験室実験の利点と制限

One of the main advantages of using N-(2,6-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide in lab experiments is its specificity for TSPO. This allows researchers to selectively target activated microglia and astrocytes in the brain, without affecting other cells. Additionally, this compound has been shown to have a good safety profile in preclinical and clinical studies.
However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, TSPO expression can vary depending on the disease state and the stage of the disease, which can affect the efficacy of this compound.

将来の方向性

There are several future directions for research on N-(2,6-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide. One area of interest is the development of more potent and selective TSPO ligands that can be used for imaging and therapeutic purposes. Another area of interest is the investigation of the role of TSPO in other neurological disorders, such as depression and anxiety. Additionally, the use of this compound in combination with other drugs or therapies is an area of potential research, as it may enhance the therapeutic effects of these treatments.

合成法

The synthesis of N-(2,6-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide involves several steps, starting with the reaction of 2,6-dimethylphenylhydrazine with ethyl 2-bromoacetate to form 2,6-dimethylphenylhydrazine diethylacetate. The diethylacetate is then hydrolyzed to form 2,6-dimethylphenylhydrazine acetate, which is then reacted with 6-oxo-4-propylpyrimidine to form this compound.

科学的研究の応用

N-(2,6-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been extensively studied in preclinical and clinical studies for its potential therapeutic applications in neurological disorders. In animal models of Alzheimer's disease, this compound has been shown to reduce neuroinflammation and improve cognitive function. In a clinical trial of patients with multiple sclerosis, this compound was found to reduce inflammation in the brain and improve clinical outcomes.

特性

IUPAC Name

N-(2,6-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-4-6-14-9-16(22)20(11-18-14)10-15(21)19-17-12(2)7-5-8-13(17)3/h5,7-9,11H,4,6,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEHKYPIIGHHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。